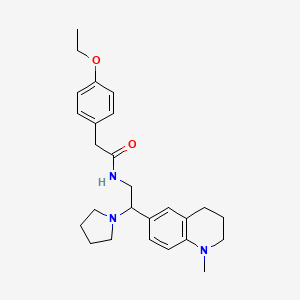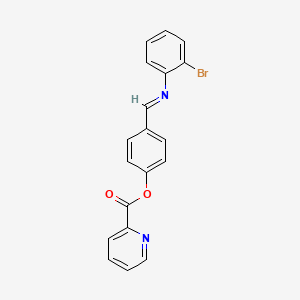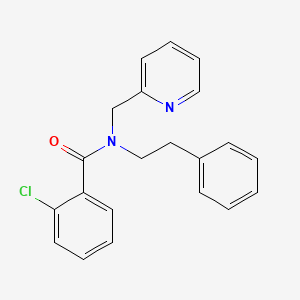![molecular formula C15H16N2O2S B2499752 4-methyl-2-[(4-methylphenyl)sulfonyl]-6,7-dihydro-5H-cyclopenta[d]pyrimidine CAS No. 343374-42-5](/img/structure/B2499752.png)
4-methyl-2-[(4-methylphenyl)sulfonyl]-6,7-dihydro-5H-cyclopenta[d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "4-methyl-2-[(4-methylphenyl)sulfonyl]-6,7-dihydro-5H-cyclopenta[d]pyrimidine" is a structurally complex molecule that may be related to various pyrimidine derivatives with potential biological activities. Pyrimidine is a heterocyclic aromatic organic compound similar to pyridine and is found in many biologically significant molecules, including nucleotides which are the basic building blocks of DNA and RNA. The presence of a sulfonyl group attached to the phenyl ring could imply potential for interactions with biological systems or enzymes, as seen in sulfonamide antibiotics or other sulfonyl-containing drugs.
Synthesis Analysis
The synthesis of pyrimidine derivatives can be complex, involving multiple steps and various chemical reactions. For example, the synthesis of 2,4-diamino-5-methylpyrido[2,3-d]pyrimidines as potential inhibitors involves reductive amination and nucleophilic displacement reactions . Similarly, the synthesis of 2-amino-4-oxo-5-substituted-pyrrolo[2,3-d]pyrimidines also involves oxidative addition reactions and deprotection steps . These methods could potentially be adapted for the synthesis of the compound , although the specific synthetic route would depend on the desired functional groups and the starting materials available.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is crucial for their biological activity. For instance, the vibrational spectral analysis using FT-IR and FT-Raman spectroscopy can provide insights into the equilibrium geometry and the stability of the molecule arising from hyperconjugative interactions and charge delocalization . The molecular docking studies can suggest how these compounds might interact with biological targets, such as enzymes or receptors .
Chemical Reactions Analysis
Pyrimidine derivatives can undergo various chemical reactions that modify their structure and biological activity. For example, the introduction of a sulfanyl group can lead to the formation of potent inhibitors of thymidylate synthase and dihydrofolate reductase . The presence of a sulfonyl group can also lead to the discovery of novel cyclooxygenase-2 (COX-2) inhibitors . These reactions are important for the development of new therapeutic agents.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives, such as lipophilicity, solubility, and the presence of functional groups, can significantly affect their biological activity and pharmacokinetic profile. For instance, the calculated log P values of certain analogues correlate with their cell penetration abilities, which is crucial for their potency as inhibitors . The non-linear optical behavior and the molecular electrostatic potential of these compounds can also be theoretically predicted to understand their reactivity and interaction with other molecules .
Scientific Research Applications
Hydrogen-Bonded Chains and Structural Analysis
Research into compounds structurally similar to 4-methyl-2-[(4-methylphenyl)sulfonyl]-6,7-dihydro-5H-cyclopenta[d]pyrimidine, such as pyrazolopyrimidines, has shown that these molecules can form hydrogen-bonded chains through C-H...pi(arene) and C-H...N interactions, leading to the formation of complex molecular architectures. These interactions play a critical role in the crystalline structure and stability of these compounds, offering insights into the design of new materials with tailored properties (Portilla et al., 2005).
Synthesis and Biological Activities
Pyrimidine derivatives have been synthesized and studied for a wide spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory effects. The synthesis of these compounds involves efficient methods leading to heterocyclic systems with potential therapeutic applications (Bassyouni & Fathalla, 2013). Such research underscores the importance of pyrimidine structures in drug development and their role in addressing various health conditions.
Antiviral Screening and Nucleoside Analogues
The exploration of pyrimidinone nucleoside analogues, including those with sulfonate groups, has led to the development of new compounds with potential antiviral activities. Although specific studies on 4-methyl-2-[(4-methylphenyl)sulfonyl]-6,7-dihydro-5H-cyclopenta[d]pyrimidine were not found, related research indicates the possibility of such compounds being used in the synthesis of antiviral drugs. However, it's noted that some synthesized analogues did not show significant antiviral activity, highlighting the complexity of drug development in this area (Kang, De Clercq, & Lakshman, 2007).
Antimicrobial and Antifungal Applications
Studies on pyrimidine derivatives also extend to their antimicrobial and antifungal capabilities. For instance, novel sulfonic cytosine derivatives have been synthesized, exhibiting antiviral activity, which suggests the potential of pyrimidine structures in creating effective antimicrobial agents (Solomyannyi et al., 2019).
properties
IUPAC Name |
4-methyl-2-(4-methylphenyl)sulfonyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S/c1-10-6-8-12(9-7-10)20(18,19)15-16-11(2)13-4-3-5-14(13)17-15/h6-9H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKTWTIUQGLTAOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=NC(=C3CCCC3=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-2-[(4-methylphenyl)sulfonyl]-6,7-dihydro-5H-cyclopenta[d]pyrimidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-acetyl-2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2499672.png)


![4-bromo-N-({5-[(4-bromobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)benzenesulfonamide](/img/structure/B2499678.png)
![4-chloro-N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}benzamide](/img/structure/B2499679.png)
![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide](/img/structure/B2499680.png)
![4-{[(4-Methoxybenzoyl)oxy]imino}-1-(4-nitrophenyl)piperidine](/img/structure/B2499681.png)

![2-(2-Oxaspiro[4.4]nonan-3-yl)acetic acid](/img/structure/B2499683.png)

![Methyl 5-ethyl-2-{[(3-oxo-1,2,3,4-tetrahydronaphtho[1,8-ef][1,4]diazepin-2-yl)acetyl]amino}thiophene-3-carboxylate](/img/structure/B2499689.png)

